1,3-Dihydroxyacetone dimer

Description

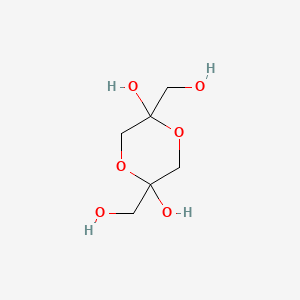

Structure

3D Structure

Properties

IUPAC Name |

2,5-bis(hydroxymethyl)-1,4-dioxane-2,5-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-5(9)3-12-6(10,2-8)4-11-5/h7-10H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEQUNHIAUQQPAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OCC(O1)(CO)O)(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401314347 | |

| Record name | Dihydroxyacetone dimer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401314347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hygroscopic, crystalline, white to off-white powder; Sweet, cooling, aroma | |

| Record name | Dihydroxyacetone dimer | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1700/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Slightly soluble in water, Soluble (in ethanol) | |

| Record name | Dihydroxyacetone dimer | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1700/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

26776-70-5, 62147-49-3 | |

| Record name | Dihydroxyacetone dimer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401314347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Dioxane-2,5-dimethanol, 2,5-dihydroxy-, (2R,5S)-rel | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.906 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 26776-70-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dihydroxyacetone (dimer) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032222 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

1,3-Dihydroxyacetone dimer chemical and physical properties

An In-Depth Technical Guide to the Chemical and Physical Properties of 1,3-Dihydroxyacetone Dimer

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dihydroxyacetone (DHA), the simplest ketose sugar, is a molecule of significant interest in metabolic research, organic synthesis, and the cosmetics industry. While its monomeric form is the biologically and chemically reactive species, in its native solid state, DHA predominantly exists as a stable cyclic dimer, 2,5-bis(hydroxymethyl)-1,4-dioxane-2,5-diol.[1] This technical guide offers a comprehensive exploration of the core chemical and physical properties of the 1,3-dihydroxyacetone (DHA) dimer. We will delve into its structural characteristics, physicochemical parameters, and the critical monomer-dimer equilibrium that governs its behavior in solution. This document is designed to provide senior researchers and development professionals with the technical accuracy and field-proven insights necessary for the effective application and characterization of this compound.

Molecular Structure and Stereochemistry

The commercially available solid form of DHA is its dimer, a six-membered 1,4-dioxane ring formed via a double hemiacetal linkage between two DHA monomers.[2] Understanding this structure is fundamental to interpreting its physical properties and reactivity.

Crystallographic Analysis

X-ray crystallography has been instrumental in elucidating the precise three-dimensional structure of the DHA dimer. Studies have identified at least three distinct crystalline polymorphs, designated α, β, and γ.[3]

-

Conformation : In all identified polymorphs, the dimer exists as the trans isomer, with the 1,4-dioxane ring adopting a stable chair conformation.[3] This arrangement minimizes steric strain and is a key contributor to the dimer's stability in the solid state.

-

Substituent Orientation : The chair conformation orients the functional groups in a specific manner: the two hydroxyl groups occupy axial positions, while the two larger hydroxymethyl groups are situated in equatorial positions.[3] This orientation facilitates an extensive network of intermolecular hydrogen bonding, further stabilizing the crystal lattice.

The key crystallographic parameters for the known polymorphs are summarized below. The existence of these polymorphs underscores the importance of controlling crystallization conditions to ensure batch-to-batch consistency in solid-state research.[1]

| Parameter | α-Polymorph | β-Polymorph | γ-Polymorph |

| Crystal System | Triclinic | Monoclinic | Monoclinic |

| Reference | [3] | [3] | [3] |

Physicochemical Properties

The physical properties of the DHA dimer are a direct consequence of its molecular structure. The data presented here are vital for handling, formulation, and experimental design.

| Property | Value / Description | Source(s) |

| IUPAC Name | 2,5-bis(hydroxymethyl)-1,4-dioxane-2,5-diol | [4] |

| Molecular Formula | C₆H₁₂O₆ | [5] |

| Molecular Weight | 180.16 g/mol | [5] |

| CAS Number | 62147-49-3; 26776-70-5 | [2][5] |

| Appearance | White to off-white or cream crystalline powder. | [4][5] |

| Melting Point | 75 - 86 °C (clear melt) | [5] |

| Solubility | Water: Slightly soluble (dissociation occurs).[4] Organic Solvents: Soluble in ethanol, ethyl ether, acetone, dimethyl sulfoxide (DMSO), and methanol.[6] Insoluble in: Ligroin. | |

| Stability | Hygroscopic; stable under standard laboratory conditions but should be stored away from strong oxidizing agents and moisture.[7] |

The Dimer-Monomer Equilibrium: A Core Concept

The most critical chemical characteristic of the DHA dimer is its ability to exist in a dynamic equilibrium with its monomeric form in solution. The solid dimer is kinetically stable, but upon dissolution, it slowly dissociates to yield the monomer, which itself exists in equilibrium with its hydrated gem-diol form.[8]

Caption: Dimer-Monomer equilibrium of DHA in aqueous solution.

This equilibrium is not instantaneous; reaching a steady state can take hours, a crucial consideration for any experiment involving freshly prepared DHA solutions.[9] The position of this equilibrium and the rate of dissociation are profoundly influenced by several factors.

Factors Influencing the Equilibrium

-

Solvent : In aqueous media, the equilibrium strongly favors the monomeric species upon sufficient equilibration time.[9] In aprotic solvents, such as DMSO, the dissociation is significantly slower, allowing for the direct study of the dimer's properties.[10]

-

Concentration : At high concentrations in solution, the dimeric form is more favored, while the monomeric forms are predominant at lower concentrations.[9]

-

Temperature : Increasing the temperature accelerates the rate of dimer dissociation and shifts the equilibrium toward the monomer. Heating a solution to 80 °C is an effective method to promote the formation of monomeric DHA.[9]

-

pH (Catalysis) : The dissociation of the dimer is subject to both acid and base catalysis.[8][10] Under acidic conditions, the reaction proceeds via protonation of the ring oxygen, while under basic conditions, deprotonation of a hydroxyl group facilitates ring opening.[10]

-

Storage : Solid DHA can "age" upon storage, leading to changes in the proportion of different isomers and affecting the rate at which monomers form upon dissolution.[9] For consistent results, the use of freshly purchased material or carefully stored single-use aliquots is recommended.[9]

Kinetics of Dissociation

The dissociation of the DHA dimer is the rate-determining step for many of its subsequent reactions. Kinetic studies, often performed using NMR spectroscopy in aprotic solvents to slow the reaction, have been conducted to determine the equilibrium constant (K) and the forward (k₁) and reverse (k₋₁) rate constants.[10] These studies confirm that the process can be catalyzed by both acid and water (acting as a base), with distinct reaction mechanisms proposed for each pathway.[10]

Caption: Factors influencing the DHA Dimer-Monomer equilibrium.

Spectroscopic and Analytical Characterization

Accurate characterization of DHA requires methods that can distinguish between the dimer and monomer forms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for studying the dimer-monomer equilibrium in real-time.[10]

-

Aprotic Solvents (DMSO-d₆) : In anhydrous aprotic solvents, the dimer is relatively stable, allowing for the resolution and assignment of its distinct ¹H and ¹³C NMR signals.[10] This approach is ideal for studying the kinetics of dissociation.

-

Aqueous Solvents (D₂O) : In D₂O, the signals of the monomeric ketone and hydrated forms dominate the spectrum at equilibrium.[9] The ketone form of the monomer exhibits characteristic signals, which are crucial for metabolic tracing studies.[9] For example, the ¹H NMR spectrum shows a singlet for the four equivalent protons of the ketone at approximately 4.41 ppm, while the ¹³C NMR shows signals around 212.0 ppm (C=O) and 64.8 ppm (-CH₂OH).[9][11]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is well-suited for analyzing the solid-state dimer. The spectrum is characterized by the absence of a strong ketone (C=O) stretch and the presence of features indicative of its cyclic ether and polyol structure.

-

O-H Stretching : A broad, strong band in the region of 3200-3500 cm⁻¹, characteristic of intermolecularly hydrogen-bonded hydroxyl groups.

-

C-H Stretching : Bands typically found in the 2850-3000 cm⁻¹ region.

-

C-O Stretching : Strong, complex bands in the fingerprint region, typically between 1000-1200 cm⁻¹, corresponding to the C-O-C ether linkages of the dioxane ring and the C-OH bonds of the alcohol groups.[12]

Experimental Protocols

The following protocols provide standardized methods for the characterization and analysis of DHA.

Protocol: Monitoring Dimer → Monomer Equilibrium by ¹H NMR

This protocol allows for the real-time observation of the dimer's dissociation into its monomeric forms in an aqueous solution.

-

Sample Preparation : Prepare a stock solution of the DHA dimer in D₂O (e.g., 100 mM). Ensure the D₂O contains a known internal standard if quantification is desired.

-

Initial Spectrum Acquisition : Immediately after dissolution, acquire the first ¹H NMR spectrum (t=0). This spectrum will show a higher proportion of signals corresponding to the dimer.

-

Time-Course Monitoring : Acquire subsequent spectra at regular intervals (e.g., every 30 minutes for the first 2 hours, then hourly) while maintaining the sample at a constant temperature (e.g., 298 K).[9]

-

Data Analysis : Integrate the characteristic signals for the monomeric ketone (e.g., ~4.41 ppm) and the remaining dimer signals. Plot the relative integral values over time to visualize the approach to equilibrium.[9]

Caption: Workflow for monitoring DHA equilibrium by NMR.

Applications in Research and Synthesis

The DHA dimer serves as a stable, solid precursor to the reactive monomer, making it a valuable starting material in various applications.

-

Organic Synthesis : It is used as a three-carbon building block for synthesizing more complex molecules, including nitrogen-containing heterocycles and novel polymers.[8]

-

Biochemical Research : In metabolic studies, understanding the dissociation kinetics is paramount. Researchers must ensure that solutions are adequately equilibrated to deliver a known concentration of the active monomeric form to cell cultures or enzymatic assays.[9] Failure to account for the slow dissociation can lead to significant discrepancies in experimental outcomes.[9]

Conclusion

The this compound is more than just a storage form of a simple sugar; it is a compound with rich solid-state chemistry and complex solution behavior. A thorough understanding of its crystalline structure, physical properties, and, most importantly, the kinetics and equilibrium of its dissociation into the active monomer is essential for any scientist or developer working with this molecule. By applying the principles and protocols outlined in this guide, researchers can ensure the accuracy, reproducibility, and validity of their experimental work, unlocking the full potential of DHA as a versatile chemical synthon and metabolic probe.

References

-

Owens, A. (2016). The kinetics of the dissociation of dihydroxyacetone dimer in aprotic media (Thesis, Master of Science (MSc)). University of Waikato, Hamilton, New Zealand. [Link]

-

Gajda, T., Gliński, J., & Kołodziej, B. (2004). Crystal structures of dihydroxyacetone and its derivatives. Carbohydrate research, 339(13), 2277–2286. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

A&A Pharmachem. (n.d.). Exploring this compound: Properties, Applications, and Manufacturing Insights. Retrieved from [Link]

-

Calamita, P., et al. (2022). Solution Chemistry of Dihydroxyacetone and Synthesis of Monomeric Dihydroxyacetone. Chemical Research in Toxicology, 35(4), 640-651. [Link]

-

NIST. (n.d.). Dihydroxyacetone. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

-

Claeys-Bruno, M., et al. (2023). Dihydroxyacetone: A User Guide for a Challenging Bio-Based Synthon. Molecules, 28(6), 2691. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001882). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, D2O, experimental) (HMDB0001882). Retrieved from [Link]

-

Birnbaum, E. R., & Sallos, J. (1969). Monomer and dimer formation in esters of dihydroxyacetone. Canadian Journal of Chemistry, 47(1), 135-137. [Link]

-

SpectraBase. (n.d.). This compound - Optional[1H NMR] - Spectrum. Retrieved from [Link]

Sources

- 1. This compound(26776-70-5) 1H NMR spectrum [chemicalbook.com]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. Crystal structures of dihydroxyacetone and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C6H12O6 | CID 2723627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound, 97% 1000 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. This compound 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. spectrabase.com [spectrabase.com]

- 8. Dihydroxyacetone: A User Guide for a Challenging Bio-Based Synthon - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Solution Chemistry of Dihydroxyacetone and Synthesis of Monomeric Dihydroxyacetone - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchcommons.waikato.ac.nz [researchcommons.waikato.ac.nz]

- 11. hmdb.ca [hmdb.ca]

- 12. Dihydroxyacetone [webbook.nist.gov]

1,3-Dihydroxyacetone dimer molecular structure and formula

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dihydroxyacetone (DHA), the simplest ketotriose, is a pivotal intermediate in carbohydrate metabolism and a widely utilized chemical in various industries. While its monomeric form is biologically active, in its solid, commercially available state, DHA predominantly exists as a stable cyclic dimer. This technical guide provides a comprehensive examination of the molecular structure, formula, and physicochemical properties of the 1,3-dihydroxyacetone dimer, identified chemically as 2,5-bis(hydroxymethyl)-1,4-dioxane-2,5-diol. We will delve into the dimerization process, stereochemistry, and the analytical techniques employed for its structural elucidation. Furthermore, this document furnishes detailed experimental protocols for its synthesis and characterization, offering field-proven insights for professionals in chemical research and drug development.

Introduction

1,3-Dihydroxyacetone (DHA), also known as glycerone, is a simple carbohydrate with the chemical formula C₃H₆O₃.[1] As a key intermediate, its phosphorylated form, dihydroxyacetone phosphate (DHAP), is integral to the glycolysis pathway.[1] Despite the biochemical significance of the monomer, it is thermodynamically driven to form a more stable cyclic dimer, particularly in the solid state.[2] This dimer is the common commercial form of the compound. Understanding the transition between the monomer and dimer, and the precise structure of the dimer itself, is critical for its effective application, whether as a precursor in complex organic synthesis or as the active ingredient in sunless tanning formulations where it reacts with skin proteins via the Maillard reaction.[1][3]

PART 1: Molecular Formula and Physicochemical Properties

The dimerization of two 1,3-dihydroxyacetone monomers (C₃H₆O₃) results in the formation of a single molecule with the empirical and molecular formula C₆H₁₂O₆ .[4][5][6][7][8] This structure has a molecular weight of approximately 180.16 g/mol .[4][5][8] The dimer is a hygroscopic, white to off-white crystalline powder with a characteristic sweet and cooling taste.[1][9] In its solid form, it is stable, but when dissolved in aqueous solutions, it slowly undergoes hydrolysis to establish an equilibrium with the monomeric form.[1] This equilibrium is pH-dependent, with solutions being most stable between pH 4 and 6.[1]

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₂O₆ | [4][5][7] |

| Molecular Weight | 180.16 g/mol | [4][5][6] |

| IUPAC Name | 2,5-bis(hydroxymethyl)-1,4-dioxane-2,5-diol | [8][9][10] |

| Appearance | White to off-white crystalline powder | [3][4][9] |

| Melting Point | 75-80 °C | [3][4] |

| Solubility | Slightly soluble in water; soluble in ethanol, ether, acetone | [9][11] |

| CAS Numbers | 26776-70-5, 62147-49-3 | [4][5][10] |

| InChI Key | KEQUNHIAUQQPAC-UHFFFAOYSA-N | [4][9][12] |

PART 2: The Dimerization Process and Structural Elucidation

The formation of the this compound is a classic example of intermolecular hemiacetal formation. The carbonyl group of one DHA monomer reacts with a hydroxyl group of a second DHA molecule, and vice-versa, to form a stable six-membered ring.

Causality of Dimerization: The driving force for dimerization is the thermodynamic stability gained by eliminating the high-energy carbonyl group of the ketone monomer in favor of two more stable hemiacetal linkages within a 1,4-dioxane ring structure. This is why the compound exists predominantly as the dimer in the solid state.

The resulting structure is a substituted 1,4-dioxane. Specifically, it is 2,5-bis(hydroxymethyl)-1,4-dioxane-2,5-diol .[2][10] The molecule has stereoisomers; the most stable and common form is the trans-isomer, where the two hydroxymethyl groups (or the two hydroxyl groups) are on opposite sides of the dioxane ring plane.[10] The specific IUPAC name for this stable trans-isomer is (2R,5S)-2,5-bis(hydroxymethyl)-1,4-dioxane-2,5-diol.[10]

Caption: Equilibrium between 1,3-dihydroxyacetone monomer and its cyclic dimer.

PART 3: Spectroscopic Characterization

The structural identity of the dimer is unequivocally confirmed through spectroscopic methods. The key is to differentiate it from the monomeric form.

-

Infrared (IR) Spectroscopy : The most telling evidence for dimerization is the disappearance of the strong carbonyl (C=O) stretching band, typically found around 1740 cm⁻¹ for the ketone group in the monomer.[13] In the dimer's spectrum, this peak is absent and replaced by characteristic strong C-O-C (ether) stretching bands of the dioxane ring and broad O-H (hydroxyl) stretching bands.[13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The spectrum of the dimer is more complex than the simple singlet expected for the four equivalent protons of the monomer's CH₂ groups. In the dimer, distinct signals arise for the protons of the hydroxymethyl groups (-CH₂OH) and the methylene groups within the dioxane ring (-O-CH₂-C-). These signals often appear as complex multiplets due to coupling.

-

¹³C NMR : For the monomer, two signals are expected: one for the carbonyl carbon (~212 ppm) and one for the two equivalent hydroxymethyl carbons (~64 ppm).[14] The dimer's spectrum lacks the downfield carbonyl signal. Instead, it shows a signal for the hemiacetal carbon (C-O-C-O-H) at around 95-100 ppm and signals for the carbons in the hydroxymethyl and ring methylene groups.[14][15]

-

PART 4: Experimental Protocols

A self-validating system for research requires robust and reproducible protocols. The following methodologies provide a framework for the synthesis and characterization of the DHA dimer.

Protocol 1: Synthesis of this compound

Principle: This protocol relies on the controlled dimerization and crystallization of DHA from a solution. The monomer can be synthesized via the mild oxidation of glycerol.[1][16]

Methodology:

-

Monomer Synthesis (Optional): Prepare monomeric DHA by the mild oxidation of glycerol using hydrogen peroxide with a ferrous salt catalyst or other established methods.[1][16]

-

Concentration: If starting from a dilute aqueous solution of the monomer, concentrate the solution under reduced pressure at a temperature below 40°C to avoid degradation.

-

Crystallization: Dissolve the concentrated DHA syrup in a suitable solvent system, such as a mixture of ethanol and acetone.

-

Initiation: Allow the solution to stand at a cool temperature (e.g., 4°C). Spontaneous dimerization and crystallization will occur. Seeding with a small crystal of the dimer can facilitate this process.

-

Isolation: Collect the resulting white crystalline powder by vacuum filtration.

-

Washing & Drying: Wash the crystals with a cold, non-polar solvent (e.g., diethyl ether) to remove any residual monomer or impurities. Dry the product under vacuum to yield the pure this compound.

Protocol 2: Characterization by ¹H NMR Spectroscopy

Principle: To confirm the identity and purity of the synthesized dimer by comparing its NMR spectrum to established data.

Methodology:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the synthesized dimer and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube. Note: In D₂O, the hydroxyl protons will exchange and become invisible.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Data Acquisition: Acquire a standard ¹H NMR spectrum. A sufficient number of scans (e.g., 16 or 32) should be averaged to obtain a good signal-to-noise ratio.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Spectral Analysis: Integrate the signals to determine the relative ratios of different protons. Compare the observed chemical shifts and coupling patterns with reference spectra for the this compound to confirm its structure.[12] The absence of a sharp singlet corresponding to the monomeric form confirms the purity of the dimer.

Caption: Experimental workflow for the synthesis and validation of the DHA dimer.

PART 5: Applications in Research and Development

The this compound is more than just a stable storage form of DHA. Its unique structure makes it a valuable tool in several fields:

-

Organic Synthesis: It serves as a versatile three-carbon building block.[3][11] The protected hemiacetal structure can be leveraged in multi-step syntheses, and upon dissolution, it provides a controlled release of the reactive monomer. It is a precursor for synthesizing compounds like dihydropyrimidine calcium channel blockers and various nitric acid esters.[6][17]

-

Cosmetic Science: As the primary source of DHA for sunless tanning products, the dimer's dissolution properties are critical for formulation stability and efficacy.[3][18]

-

Biochemical Research: In metabolic studies, particularly those involving isotopically labeled compounds, using the stable dimer can be advantageous for handling and storage before its conversion to the monomer in biological assays.[15]

Conclusion

The this compound is a chemically significant molecule whose structure as 2,5-bis(hydroxymethyl)-1,4-dioxane-2,5-diol is well-established through extensive spectroscopic analysis. Its existence as a stable, crystalline solid is a direct consequence of the thermodynamic favorability of intermolecular hemiacetal formation, which distinguishes it from its biologically active monomeric form. For researchers and developers, a thorough understanding of its molecular structure, the monomer-dimer equilibrium, and the analytical methods for its characterization is essential for leveraging its full potential in synthesis, formulation, and biochemical investigation.

References

-

PubChem. (n.d.). This compound (CID 2723627). National Center for Biotechnology Information. Retrieved from [Link][10]

-

Wikipedia. (n.d.). Dihydroxyacetone. Retrieved from [Link][1]

-

Naser, F. J., et al. (2022). Solution Chemistry of Dihydroxyacetone and Synthesis of Monomeric Dihydroxyacetone. Chemical Research in Toxicology, 35(4), 634–644. [Link][14]

-

PubChem. (n.d.). Dihydroxyacetone dimer (CID 4180364). National Center for Biotechnology Information. Retrieved from [Link][9]

-

SpectraBase. (n.d.). This compound - [1H NMR] - Spectrum. Retrieved from [Link][12]

-

Naser, F. J., et al. (2022). Solution Chemistry of Dihydroxyacetone and Synthesis of Monomeric Dihydroxyacetone. PMC - PubMed Central. [Link][15]

-

Signorell, R. (2006). Infrared spectrum of chemically-bound dihydroxyacetone dimer particles. ResearchGate. Retrieved from [Link][13]

-

Autech. (n.d.). Exploring this compound: Properties, Applications, and Manufacturing Insights. Retrieved from [Link][3]

Sources

- 1. Dihydroxyacetone - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. innospk.com [innospk.com]

- 4. 1,3-二羟基丙酮二聚体 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. CAS-26776-70-5, 1,3-Dihydroxy Acetone for Synthesis (Dimer) Manufacturers, Suppliers & Exporters in India | 072885 [cdhfinechemical.com]

- 8. Buy this compound (EVT-3158880) | 89727-88-8 [evitachem.com]

- 9. Dihydroxyacetone dimer | C6H12O6 | CID 4180364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound | C6H12O6 | CID 2723627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound, 97% | Fisher Scientific [fishersci.ca]

- 12. spectrabase.com [spectrabase.com]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Solution Chemistry of Dihydroxyacetone and Synthesis of Monomeric Dihydroxyacetone - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 1,3-Dihydroxyacetone synthesis - chemicalbook [chemicalbook.com]

- 17. This compound | 26776-70-5 [chemicalbook.com]

- 18. CAS 26776-70-5: Dihydroxyacetone dimer | CymitQuimica [cymitquimica.com]

An In-depth Technical Guide to the Discovery and History of 1,3-Dihydroxyacetone Dimer

Preamble: Unraveling the Duality of a Simple Ketose

1,3-Dihydroxyacetone (DHA), the simplest of all ketoses, holds a unique position in the landscape of biochemistry and synthetic chemistry. While its monomeric form is a key intermediate in carbohydrate metabolism, it is the crystalline dimer that is the stable, commercially available form.[1] This guide provides a comprehensive exploration of the discovery and history of the 1,3-dihydroxyacetone dimer, a molecule that exists in a fascinating equilibrium with its monomeric counterpart. We will delve into the historical context of its discovery, the elucidation of its dimeric structure, and the key experimental methodologies that have been instrumental in its characterization. This document is intended for researchers, scientists, and drug development professionals who seek a deep, technical understanding of this versatile molecule.

The Serendipitous Discovery of a Skin-Coloring Agent: Early Encounters with Dihydroxyacetone

The story of 1,3-dihydroxyacetone begins not with a targeted synthesis, but with a series of serendipitous observations. In the 1920s, German scientists first noted that spillage of DHA, used in the X-ray process, caused the skin to turn brown.[2][3][4] However, it was in the 1950s at the University of Cincinnati that this peculiar property was further investigated by Eva Wittgenstein.[2][3] Her research involved the oral administration of DHA to children with glycogen storage disease.[2][3] Healthcare workers observed that when the children spat or spilled the DHA solution onto their skin, a brown discoloration appeared within a few hours.[2][3] This accidental discovery laid the groundwork for the future application of DHA as the primary active ingredient in sunless tanning products.[5]

From Monomer in Solution to a Crystalline Dimer: The Structural Revelation

While the biological and skin-coloring effects of DHA were being explored, its fundamental chemical nature in the solid state remained to be fully elucidated. It is now well-established that in its solid, crystalline form, 1,3-dihydroxyacetone exists predominantly as a cyclic dimer.[3] This dimeric structure, chemically known as 2,5-bis(hydroxymethyl)-1,4-dioxane-2,5-diol , is the more stable form compared to the monomer.[1]

The elucidation of this dimeric structure was not a single event but rather a culmination of advancements in analytical chemistry. Early studies focused on the chemical reactivity and properties of DHA in solution, where it exists in a dynamic equilibrium between the monomeric ketone, its hydrate, and the dimer. The advent of spectroscopic and crystallographic techniques was pivotal in definitively characterizing the solid-state structure.

The Pivotal Role of X-ray Crystallography

X-ray crystallography has been the cornerstone in providing an unambiguous depiction of the this compound's three-dimensional structure. Seminal studies have revealed that the dimer adopts a chair conformation of the 1,4-dioxane ring.[6] These investigations have also shown that the trans isomer is the favored configuration, with the hydroxyl and hydroxymethyl groups occupying axial and equatorial positions, respectively.[6] The detailed structural information obtained from X-ray crystallography has been crucial for understanding the stability and reactivity of the dimer.

Diagram 1: Chemical Structure of this compound

Caption: The cyclic structure of the this compound.

Spectroscopic Characterization: Unveiling the Dimer in Solution

While X-ray crystallography provides a static picture of the solid state, spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), have been instrumental in studying the dynamic equilibrium between the dimer and monomer in solution.[7][8] Early NMR studies were crucial in identifying the distinct signals corresponding to the dimeric and monomeric forms, allowing for the quantitative analysis of their relative concentrations under various conditions such as solvent, temperature, and pH.

More recent and advanced 1D and 2D NMR techniques have provided even deeper insights into the kinetics of the dimer's dissociation.[8] These studies are critical for applications where the concentration of the active monomeric form is a key parameter, such as in enzymatic reactions or dermatological formulations.

Synthesis of 1,3-Dihydroxyacetone and its Dimer: From Biocatalysis to Chemical Routes

The primary industrial production of 1,3-dihydroxyacetone has historically relied on the microbial fermentation of glycerol using bacteria such as Gluconobacter oxydans.[3][5] This biocatalytic approach offers high selectivity and is considered a green chemical process. The DHA produced through fermentation readily dimerizes upon purification and crystallization to yield the stable dimeric form.

In addition to fermentation, various chemical syntheses have been developed. A common laboratory-scale synthesis involves the mild oxidation of glycerol.[3] Other chemical routes include the condensation of formaldehyde and the hydrolysis of 1,3-dichloroacetone.[5][9]

Table 1: Comparison of Synthesis Methods for 1,3-Dihydroxyacetone

| Method | Starting Material | Key Reagents/Catalysts | Advantages | Disadvantages |

| Microbial Fermentation | Glycerol | Gluconobacter oxydans | High selectivity, "Green" process | Slower reaction times, potential for downstream processing challenges |

| Mild Oxidation | Glycerol | Hydrogen peroxide, ferrous salt | Direct chemical route | Potential for over-oxidation and side products |

| Formaldehyde Condensation | Formaldehyde | Base or thiazolium salt catalysts | Utilizes a simple C1 building block | Can lead to a complex mixture of products (formose reaction) |

| Hydrolysis | 1,3-Dichloroacetone | Sodium hydroxide | Controlled chemical synthesis | Use of halogenated starting materials |

Experimental Protocols: A Guide for the Modern Researcher

For scientists and researchers working with 1,3-dihydroxyacetone, understanding the practical aspects of its handling and analysis is paramount. The following section provides illustrative protocols for the preparation of monomeric DHA from its dimer and its characterization by NMR spectroscopy.

Protocol for the Preparation of Monomeric 1,3-Dihydroxyacetone Solution

Objective: To prepare a solution of monomeric 1,3-dihydroxyacetone from the commercially available crystalline dimer for use in biological assays or chemical reactions where the monomer is the active species.

Principle: The crystalline dimer of 1,3-dihydroxyacetone slowly dissolves and equilibrates in aqueous solution to form the monomeric ketone and its hydrate. This equilibrium can be influenced by temperature and concentration.

Materials:

-

This compound (crystalline powder)

-

Deionized water or appropriate buffer (pH 4-6 for optimal stability)[2][3]

-

Magnetic stirrer and stir bar

-

Volumetric flask

Procedure:

-

Weigh the desired amount of this compound.

-

In a volumetric flask, add the desired volume of deionized water or buffer.

-

While stirring, slowly add the this compound to the solvent.

-

Continue stirring at room temperature. The dissolution and equilibration to the monomeric form can take several hours.[2] For faster conversion, the solution can be gently warmed (e.g., to 40-50°C), but care must be taken to avoid degradation, which is more pronounced at higher pH and temperatures.

-

Allow the solution to cool to room temperature before use. It is recommended to prepare the solution fresh for optimal results.

Diagram 2: Workflow for Monomeric DHA Solution Preparation

Caption: Step-by-step workflow for preparing a monomeric DHA solution.

Protocol for NMR Spectroscopic Analysis

Objective: To characterize the this compound and monitor its equilibrium with the monomer in solution using ¹H NMR spectroscopy.

Principle: The protons in the dimeric and monomeric forms of 1,3-dihydroxyacetone have distinct chemical shifts in the ¹H NMR spectrum, allowing for their identification and quantification.

Materials:

-

This compound

-

Deuterated solvent (e.g., D₂O, DMSO-d₆)

-

NMR tube

-

NMR spectrometer

Procedure:

-

Prepare a solution of the this compound in the chosen deuterated solvent at a known concentration.

-

Transfer the solution to an NMR tube.

-

Acquire a ¹H NMR spectrum at a specified temperature (e.g., 25°C).

-

To study the dissociation kinetics, acquire a series of spectra over time.

-

Process the spectra (phasing, baseline correction, and integration).

-

Identify the characteristic peaks for the dimer and the monomer. In D₂O, the monomeric ketone protons typically appear around 4.4 ppm, while the protons of the dimer will have different chemical shifts.[2]

-

Integrate the respective peaks to determine the relative concentrations of the dimer and monomer at different time points.

Modern Applications and Future Perspectives

The primary application of this compound, through its monomeric form, is in the cosmetics industry as a sunless tanning agent.[5] The monomer reacts with amino acids in the stratum corneum of the skin via the Maillard reaction to produce melanoidins, which impart a brown color.[2] Beyond cosmetics, its role as a C3 building block in organic synthesis is of significant interest for the preparation of more complex molecules.[10]

The unique chemistry of the dimer-monomer equilibrium continues to be an active area of research. A deeper understanding of the factors controlling this equilibrium is crucial for optimizing existing applications and developing new ones. For instance, in drug development, DHA and its derivatives are being explored for various therapeutic purposes, and controlling the availability of the active monomeric form is critical.

Conclusion

The journey of this compound from a serendipitously discovered skin-coloring agent to a well-characterized chemical entity is a testament to the advancements in analytical and synthetic chemistry. Its existence as a stable crystalline dimer that readily converts to its active monomeric form in solution provides a fascinating case study in chemical equilibrium. For researchers and scientists, a thorough understanding of the history, structure, and chemical behavior of the this compound is essential for harnessing its full potential in a wide range of scientific and industrial applications.

References

-

Closs, A., et al. (2023). Dihydroxyacetone: A User Guide for a Challenging Bio-Based Synthon. PMC. [Link]

-

MDPI. (2023). Dihydroxyacetone: A User Guide for a Challenging Bio-Based Synthon. MDPI. [Link]

-

Wikipedia. (n.d.). Dihydroxyacetone. Wikipedia. [Link]

-

Paik, Y. (2020). A hypothesis for examining dihydroxyacetone, the active component in sunless tanning products, as a topical prophylactic against SARS-COV-2 transmission. PMC. [Link]

- Fesq, H., et al. (2001). Dihydroxyacetone in a New formulation – a powerful therapeutic option in vitiligo.

-

Ślepokura, K., & Lis, T. (2010). Dihydroxyacetone phosphate, DHAP, in the crystalline state: monomeric and dimeric forms. Carbohydrate Research. [Link]

-

Ślepokura, K., & Lis, T. (2004). Crystal structures of dihydroxyacetone and its derivatives. Carbohydrate Research. [Link]

-

Owens, A. (2016). The kinetics of the dissociation of dihydroxyacetone dimer in aprotic media (Thesis, Master of Science (MSc)). University of Waikato, Hamilton, New Zealand. [Link]

-

ResearchGate. (2022). In Search of the Perfect Tan: Chemical Activity, Biological Effects, Business Considerations, and Consumer Implications of Dihydroxyacetone Sunless Tanning Products. ResearchGate. [Link]

-

ResearchGate. (2020). A hypothesis for examining dihydroxyacetone, the active component in sunless tanning products, as a topical prophylactic against SARS-COV-2 transmission. ResearchGate. [Link]

-

PubChem. (n.d.). This compound. PubChem. [Link]

- Google Patents. (1966). Method for preparing dihydroxyacetone.

-

Ślepokura, K., & Lis, T. (2006). Structure of dihydroxyacetone phosphate dimethyl acetal, a stable dihydroxyacetone phosphate precursor, in the crystalline state. Carbohydrate Research. [Link]

-

Gesher. (n.d.). Exploring this compound: Properties, Applications, and Manufacturing Insights. Gesher. [Link]

-

BMRB. (n.d.). bmse000144 Dihydroxyacetone. BMRB. [Link]

-

New Journal of Chemistry. (2023). Synthesis of 1,3-dihydroxyacetone via heterogeneous base-free formaldehyde condensation. New Journal of Chemistry. [Link]

-

ResearchGate. (2022). Solution Chemistry of Dihydroxyacetone and Synthesis of Monomeric Dihydroxyacetone. ResearchGate. [Link]

-

PubChem. (n.d.). Dihydroxyacetone. PubChem. [Link]

-

Journal of the American Chemical Society. (1956). The Synthesis of Dihydroxyacetone Phosphate. Journal of the American Chemical Society. [Link]

-

Semantic Scholar. (2023). Solution Chemistry of Dihydroxyacetone and Synthesis of Monomeric Dihydroxyacetone. Semantic Scholar. [Link]

-

ACS Publications. (2022). Solution Chemistry of Dihydroxyacetone and Synthesis of Monomeric Dihydroxyacetone. ACS Publications. [Link]

-

ResearchGate. (2018). Dihydroxyacetone: An Updated Insight into an Important Bioproduct. ResearchGate. [Link]

- Google Patents. (2002). Process for producing 2,5-dihydroxy-1,4-dioxane.

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0001882). Human Metabolome Database. [Link]

-

Mol-Instincts. (n.d.). 2,5-BIS(HYDROXYMETHYL)-1,4-DIOXANE-2,5-DIOL | CAS 62147-49-3. Mol-Instincts. [Link]

-

BioResources. (2018). Methods in the synthesis and conversion of 2,5-Bis-(hydroxylmethyl)furan from bio-derived 5-hydroxymethylfurfural and its great potential in polymerization. BioResources. [Link]

-

ResearchGate. (2018). Methods in the synthesis and conversion of 2,5-Bis-(hydroxylmethyl)furan from bio-derived 5-hydroxymethylfurfural and its great potential in polymerization. ResearchGate. [Link]

-

ResearchGate. (2011). X-ray Structures of the Three Lactococcus lactis Dihydroxyacetone Kinase Subunits and of a Transient Intersubunit Complex. ResearchGate. [Link]

-

FUR4Sustain. (n.d.). Synthesis and derivatization of 2,5-bis(hydroxymethyl)furan. FUR4Sustain. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Solution Chemistry of Dihydroxyacetone and Synthesis of Monomeric Dihydroxyacetone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dihydroxyacetone - Wikipedia [en.wikipedia.org]

- 4. Dihydroxyacetone | C3H6O3 | CID 670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. US3280191A - Method for preparing dihydroxyacetone - Google Patents [patents.google.com]

- 6. Crystal structures of dihydroxyacetone and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dihydroxyacetone: A User Guide for a Challenging Bio-Based Synthon - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchcommons.waikato.ac.nz [researchcommons.waikato.ac.nz]

- 9. Synthesis of 1,3-dihydroxyacetone via heterogeneous base-free formaldehyde condensation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. innospk.com [innospk.com]

An In-Depth Technical Guide to 1,3-Dihydroxyacetone Dimer: Identifiers, Properties, and Scientific Context

Abstract: 1,3-Dihydroxyacetone (DHA), the simplest ketotriose, is a molecule of significant interest in cosmetics, organic synthesis, and biochemical research.[1] Commercially, DHA is predominantly supplied as a crystalline dimer, a more stable form that exists in equilibrium with the reactive monomer in solution.[1][2] Understanding the specific identifiers, structure, and chemical behavior of this dimeric form is critical for researchers, chemists, and formulation scientists to ensure reproducibility and efficacy in their work. This guide provides a comprehensive technical overview of the 1,3-Dihydroxyacetone dimer, focusing on its core identifiers, physicochemical properties, the dynamics of its equilibrium with the monomer, and its applications in scientific research.

Core Identifiers and Nomenclature

Precise identification of a chemical entity is the foundation of scientific rigor. The this compound is known by several names and is registered under multiple identifiers across various chemical databases and regulatory bodies. The most critical of these are summarized below.

It is important to note that multiple CAS numbers may be associated with the dimer, reflecting different stereoisomers or registrations over time.[3][4] The CAS number 62147-49-3 is frequently cited by major chemical suppliers and in safety data sheets for the trans-isomer, which is a common form.[3][5][6][7]

| Identifier | Value | Source(s) |

| Primary CAS Number | 62147-49-3 | PubChem[3], Sigma-Aldrich, Fisher Scientific[7] |

| Alternate CAS Number | 26776-70-5 | PubChem[4], Sigma-Aldrich[8] |

| IUPAC Name | (2R,5S)-2,5-bis(hydroxymethyl)-1,4-dioxane-2,5-diol | PubChem[3] |

| Synonyms | 2,5-bis(hydroxymethyl)-1,4-dioxane-2,5-diol, Dihydroxyacetone (dimeric form) | PubChem[3], EvitaChem[9] |

| Molecular Formula | C₆H₁₂O₆ | PubChem[3][4] |

| Molecular Weight | 180.16 g/mol | PubChem[3][4] |

| InChI Key | KEQUNHIAUQQPAC-OLQVQODUSA-N | PubChem[3] |

| UNII (FDA) | MV3DRS5T3H | PubChem[3] |

| EC Number | 612-947-2 | PubChem[3] |

Chemical Structure and the Monomer-Dimer Equilibrium

The term "this compound" refers to the cyclic hemiketal formed from two molecules of the 1,3-dihydroxyacetone (DHA) monomer (CAS 96-26-4).[10] The dimer's structure is a six-membered 1,4-dioxane ring with hydroxymethyl and hydroxyl substituents. The solid, crystalline form of DHA is predominantly this dimer, as it is more stable than the monomeric ketone.[1][2]

Upon dissolution, particularly in aqueous or protic solvents, the dimer undergoes dissociation to establish a dynamic equilibrium with the monomer.[1][6][9] This equilibrium is fundamental to its reactivity, as it is the monomeric ketone form that typically participates in chemical reactions, such as the Maillard reaction with amino acids in the skin, which is the basis for sunless tanning products.[10]

The equilibrium state is influenced by several factors, including solvent, temperature, concentration, and pH.[11][12] In aqueous solutions, the equilibrium favors the monomeric species, which itself exists in equilibrium between its ketone and hydrated (gem-diol) forms.[1][11] Understanding and controlling this equilibrium is a key challenge in formulating stable and effective DHA-containing products.

Caption: Monomer-Dimer equilibrium of 1,3-Dihydroxyacetone.

Physicochemical Properties

The physical and chemical properties of the DHA dimer are critical for its handling, storage, and application. As a hygroscopic, crystalline powder, appropriate storage conditions are necessary to prevent degradation.[3][6][13]

| Property | Value | Source(s) |

| Appearance | White to off-white, hygroscopic, crystalline powder | JECFA[3][4] |

| Melting Point | 75-80 °C | Sigma-Aldrich[8], AHH Chemical[6] |

| Solubility | Slightly soluble in water; Soluble in ethanol, ethyl ether, acetone; Insoluble in ligroin | JECFA[3], Thermo Scientific[13] |

| Stability | Stable under cool, dry conditions (recommended 2-8°C). Incompatible with strong oxidizing agents. Sensitive to moisture. | AHH Chemical[6], Thermo Scientific[13] |

| Storage Temperature | -20°C or 2-8°C recommended by suppliers | Sigma-Aldrich[8], AHH Chemical[6] |

Analytical Characterization Workflow

For researchers and quality control professionals, confirming the identity and quantifying the ratio of dimer to monomer is a common requirement. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose, as the proton (¹H) and carbon (¹³C) signals for the dimer and monomer are distinct.[11][14]

A typical workflow for analyzing a commercial DHA sample involves dissolution followed by immediate spectroscopic analysis to observe the initial state, and then time-course measurements to monitor the equilibration process.

Caption: A generalized workflow for the NMR-based analysis of DHA.

Experimental Protocol: NMR Analysis of DHA Equilibration

This protocol provides a self-validating system for characterizing the monomer-dimer equilibrium.

-

Preparation of NMR Standard: Prepare a stock solution of a suitable internal standard (e.g., maleic acid) in D₂O of known concentration. This allows for absolute quantification.

-

Sample Preparation: Accurately weigh approximately 10 mg of the this compound solid into an NMR tube.

-

Dissolution & Timing: Add a precise volume (e.g., 0.6 mL) of the D₂O internal standard solution to the NMR tube. Start a timer immediately upon addition of the solvent. Vortex briefly to ensure complete dissolution.

-

Initial Spectrum Acquisition (t=0): Immediately place the sample in the NMR spectrometer and acquire a quantitative ¹H NMR spectrum. This first scan is critical as it provides the closest snapshot of the initial composition before significant equilibration occurs.[11]

-

Time-Course Monitoring: Re-acquire the ¹H NMR spectrum at set intervals (e.g., 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr) while maintaining the sample at a constant temperature within the spectrometer.

-

Data Analysis:

-

Identify the characteristic signals for the dimer and the monomeric forms (ketone and hydrate).

-

Integrate the area of these distinct peaks relative to the integral of the internal standard.

-

Plot the concentration of each species versus time to visualize the approach to equilibrium.

-

-

Validation: The system is self-validating as the total concentration of all DHA-related species (dimer + monomer ketone + monomer hydrate), as calculated against the internal standard, should remain constant throughout the experiment. A significant deviation would indicate sample degradation or a procedural error.

Applications in Research and Drug Development

While the monomer is the active ingredient in cosmetics, the dimer serves as a stable precursor and a valuable building block in organic synthesis.[9][13]

-

Precursor in Synthesis: The dimer can be used as a stable, solid source of a three-carbon synthon.[6][13] Its dissociation in a reaction mixture provides a controlled release of the reactive monomeric DHA. It is a precursor for synthesizing compounds like nitric acid esters, lactic acid, and various heterocyclic scaffolds.[15]

-

Biochemical Research: In metabolic studies, understanding the solution chemistry of DHA is crucial. Since the phosphorylated monomer (DHAP) is an intermediate in glycolysis, studies involving cellular exposure to DHA must account for the time required for the dimer to dissociate into the cell-permeable monomer.[10][11] Using freshly prepared solutions from a synthesized monomeric source versus an aged dimeric solid can lead to vastly different biological outcomes.[11][12]

-

Formulation Science: For professionals in drug development and cosmetics, managing the dimer-monomer equilibrium is paramount for product stability and efficacy. Formulations are often buffered at a pH of 4-6 to stabilize the monomer once it is formed from the dissolving dimer.[10]

Conclusion

The this compound is more than just an identifier; it is a distinct chemical entity with its own set of properties and behaviors that are critical to its storage, handling, and application. For scientists and researchers, recognizing that commercial DHA is predominantly this stable dimer is the first step. Subsequent success in synthesis, formulation, or biological assays depends on a thorough understanding of the dynamic equilibrium that connects it to its reactive monomeric form. The protocols and data presented in this guide serve as a foundational resource for professionals working with this versatile molecule.

References

-

PubChem. (n.d.). This compound (CID 2723627). National Center for Biotechnology Information. Retrieved from [Link]

-

Molbase. (n.d.). 2,5-BIS(HYDROXYMETHYL)-1,4-DIOXANE-2,5-DIOL CAS 62147-49-3. Retrieved from [Link]

-

Grel, M., De Oliveira, M., & Averous, L. (2023). Dihydroxyacetone: A User Guide for a Challenging Bio-Based Synthon. Molecules, 28(6), 2715. Retrieved from [Link]

-

AHH Chemical. (n.d.). Exploring this compound: Properties, Applications, and Manufacturing Insights. Retrieved from [Link]

-

PubChem. (n.d.). Dihydroxyacetone dimer (CID 4180364). National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme showing the structure of DHA in equilibrium with its monomeric and dimeric forms. Retrieved from [Link]

-

Wikipedia. (n.d.). Dihydroxyacetone. Retrieved from [Link]

-

Claeys, K. C., et al. (2022). Solution Chemistry of Dihydroxyacetone and Synthesis of Monomeric Dihydroxyacetone. Chemical Research in Toxicology, 35(4), 654–663. Retrieved from [Link]

-

Claeys, K. C., et al. (2022). Solution Chemistry of Dihydroxyacetone and Synthesis of Monomeric Dihydroxyacetone. ACS Publications. Retrieved from [Link]

-

PubChem. (n.d.). Dihydroxyacetone dimer, tetra(trimethylsilyl)- (CID 552761). National Center for Biotechnology Information. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 1,3-dihydroxyacetone (dimer). Retrieved from [Link]

-

Owens, A. (2016). The kinetics of the dissociation of dihydroxyacetone dimer in aprotic media (Master's thesis, University of Waikato). Retrieved from [Link]

Sources

- 1. Dihydroxyacetone: A User Guide for a Challenging Bio-Based Synthon - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C6H12O6 | CID 2723627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Dihydroxyacetone dimer | C6H12O6 | CID 4180364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,5-BIS(HYDROXYMETHYL)-1,4-DIOXANE-2,5-DIOL | CAS 62147-49-3 [matrix-fine-chemicals.com]

- 6. innospk.com [innospk.com]

- 7. fishersci.com [fishersci.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Buy this compound (EVT-3158880) | 89727-88-8 [evitachem.com]

- 10. Dihydroxyacetone - Wikipedia [en.wikipedia.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Solution Chemistry of Dihydroxyacetone and Synthesis of Monomeric Dihydroxyacetone - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound, 97% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 14. researchcommons.waikato.ac.nz [researchcommons.waikato.ac.nz]

- 15. 1,3-二羟基丙酮二聚体 97% | Sigma-Aldrich [sigmaaldrich.com]

The Dimerization of 1,3-Dihydroxyacetone: A Mechanistic and Analytical Guide for the Research Scientist

Abstract

1,3-Dihydroxyacetone (DHA), the simplest ketotriose, is a molecule of significant interest in metabolic research, cosmetics, and as a bio-based synthetic building block. Its utility, however, is complicated by its inherent tendency to self-condense into a more stable cyclic dimer, 2,5-bis(hydroxymethyl)-1,4-dioxane-2,5-diol. This dimerization presents a critical challenge in formulation science and experimental design, as the monomer-dimer equilibrium dictates the concentration of the biologically and chemically active monomeric species. This in-depth technical guide provides a comprehensive examination of the dimerization mechanism of DHA. We will explore the uncatalyzed, acid-catalyzed, and base-catalyzed pathways, offering detailed molecular mechanisms. Furthermore, this guide furnishes field-proven, step-by-step protocols for the kinetic analysis of the monomer-dimer equilibrium using Nuclear Magnetic Resonance (NMR) spectroscopy and for the quantification of both species via High-Performance Liquid Chromatography (HPLC). This document is intended to equip researchers, chemists, and drug development professionals with the foundational knowledge and practical methodologies required to understand, control, and accurately characterize DHA in their work.

The Dichotomy of 1,3-Dihydroxyacetone (DHA): Monomer vs. Dimer

1,3-Dihydroxyacetone is a hygroscopic, white crystalline powder that, in its solid commercial form, exists almost exclusively as a cyclic dimer.[1] This six-membered ring structure is the result of an intermolecular hemiacetal formation between two DHA monomers, a thermodynamically favorable arrangement that imparts significant stability.[2]

Upon dissolution, particularly in aqueous media, the dimer slowly dissociates to establish a dynamic equilibrium with its monomeric forms: the keto form and its hydrate (a gem-diol).[3] It is the monomeric keto form that is the active species in most biological and chemical reactions, including the well-known Maillard reaction responsible for the skin-browning effect in sunless tanning lotions.[3]

The position of this equilibrium and the rate at which it is achieved are highly sensitive to environmental conditions, including solvent, concentration, temperature, and pH.[1] In aqueous solutions, equilibrium can take several hours to be reached, a critical consideration for any experiment where the initial concentration of active monomer is a key parameter.[3] Understanding and controlling this equilibrium is therefore paramount for ensuring reproducibility and efficacy in research and product development.

Core Dimerization Mechanisms

The formation of the DHA dimer from its monomer is a reversible reaction that can proceed through several distinct pathways. The core transformation involves the nucleophilic attack of a hydroxyl group from one DHA molecule onto the electrophilic carbonyl carbon of a second DHA molecule, forming a hemiacetal linkage. The subsequent cyclization involving a second hemiacetal formation yields the stable 1,4-dioxane ring structure.

Uncatalyzed (Water-Mediated) Pathway

In a neutral aqueous solution, water molecules can act as weak proton donors and acceptors, facilitating the necessary proton transfers. The mechanism proceeds via the following key steps:

-

Hydration: The carbonyl group of a DHA monomer is hydrated by water to form the gem-diol, which exists in equilibrium with the keto form.

-

Nucleophilic Attack: A hydroxyl group from a second DHA molecule (or its hydrate) attacks the carbonyl carbon of the first molecule.

-

Proton Transfer: Water molecules in the solvent shell mediate the transfer of protons to neutralize the resulting tetrahedral intermediate.

-

Cyclization: An intramolecular nucleophilic attack by the remaining hydroxyl group forms the second hemiacetal linkage, closing the ring.

-

Final Proton Transfer: A final proton transfer, mediated by water, yields the neutral, stable dimer.

This uncatalyzed process is generally slow, with the rate being dependent on the concentration of the DHA monomer.

Acid-Catalyzed Dimerization

The presence of an acid catalyst significantly accelerates the dimerization process by enhancing the electrophilicity of the carbonyl carbon. The mechanism follows the classical steps of acid-catalyzed hemiacetal formation.

-

Protonation of the Carbonyl: The carbonyl oxygen of a DHA monomer is protonated by an acid (e.g., H₃O⁺), creating a resonance-stabilized oxonium ion. This greatly increases the partial positive charge on the carbonyl carbon, making it a much stronger electrophile.

-

Nucleophilic Attack: A hydroxyl group from a second, unprotonated DHA molecule acts as a nucleophile, attacking the activated carbonyl carbon.

-

Deprotonation: A weak base (e.g., H₂O) removes the proton from the attacking hydroxyl group, forming the initial hemiacetal linkage and regenerating the acid catalyst.

-

Intramolecular Cyclization: The process repeats intramolecularly. A hydroxyl group on the newly formed intermediate is protonated, leaves as a water molecule, and the resulting carbocation is attacked by the terminal hydroxyl group to form the cyclic structure.

-

Final Deprotonation: A final deprotonation step yields the dimer and regenerates the acid catalyst.

Caption: Base-Catalyzed Dimerization Pathway of DHA.

Thermodynamic and Kinetic Landscape

The reversible dimerization of DHA can be described by the following equilibrium:

2 DHA (monomer) ⇌ DHA Dimer

The stability of the dimer relative to the monomer is described by the equilibrium constant (Keq), and the speed at which this equilibrium is reached is defined by the forward (k₁) and reverse (k₋₁) rate constants. A comprehensive study by Owens (2016) investigated these parameters in an aprotic solvent system to mimic conditions in honey, providing valuable insight into the reaction's dynamics. [1]While the exact values are dependent on the specific solvent system, temperature, and catalysts present, the work provides the foundational rate constants and equilibrium constants for the dissociation of the DHA dimer. [1] Table 1: Summary of Kinetic and Thermodynamic Parameters for DHA Dimer Dissociation

| Parameter | Condition | Value | Source |

| Equilibrium Constant (K) | Uncatalyzed (DMSO-d₆) | Data in source | Owens, A. (2016) [1] |

| D₂O Catalyzed (DMSO-d₆) | Data in source | Owens, A. (2016) [1] | |

| CD₃COOD Catalyzed (DMSO-d₆) | Data in source | Owens, A. (2016) [1] | |

| Rate Constant (k₁) | Uncatalyzed (DMSO-d₆) | Data in source | Owens, A. (2016) [1] |

| D₂O Catalyzed (DMSO-d₆) | Data in source | Owens, A. (2016) [1] | |

| CD₃COOD Catalyzed (DMSO-d₆) | Data in source | Owens, A. (2016) [1] | |

| Rate Constant (k₋₁) | Uncatalyzed (DMSO-d₆) | Data in source | Owens, A. (2016) [1] |

| D₂O Catalyzed (DMSO-d₆) | Data in source | Owens, A. (2016) [1] | |

| CD₃COOD Catalyzed (DMSO-d₆) | Data in source | Owens, A. (2016) [1] |

Note: Access to the primary source is required for the specific numerical values of the constants.

These parameters are crucial for modeling the behavior of DHA in various systems. For instance, a high Keq indicates that the dimer is heavily favored at equilibrium, while a high reverse rate constant (k₋₁) suggests that the dimer will rapidly dissociate to provide a steady concentration of the monomer.

Experimental Protocols for Characterization

Accurate characterization of the DHA monomer-dimer ratio and the kinetics of their interconversion is essential for reliable research. The following protocols provide robust, validated methods for this purpose.

Protocol: Kinetic Monitoring of Dimer Dissociation by ¹H-NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-invasive technique to monitor the dissociation of the DHA dimer in real-time. By observing the change in signal intensity of unique protons on the monomer and dimer over time, one can directly calculate the reaction kinetics.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of DHA dimer directly into a clean, dry 5 mm NMR tube.

-

Add 600 µL of deuterated solvent (e.g., Deuterium Oxide, D₂O, for aqueous studies) to the NMR tube.

-

Cap the tube and vortex vigorously for 30 seconds to ensure complete dissolution and start the kinetic run (t=0).

-

-

NMR Acquisition:

-

Immediately insert the sample into a pre-tuned and shimmed NMR spectrometer (400 MHz or higher recommended).

-

Acquire a series of 1D ¹H-NMR spectra at a constant, controlled temperature (e.g., 298 K).

-

Spectra should be acquired at regular intervals (e.g., every 5-10 minutes for the first hour, then every 30-60 minutes) for a total duration sufficient to reach equilibrium (typically 12-24 hours for aqueous solutions). [3] * Key Acquisition Parameters: 32 scans, 2-second relaxation delay.

-

-

Data Processing and Analysis:

-

Process all spectra uniformly (e.g., Fourier transform, phase correction, and baseline correction).

-

Identify the characteristic signals for the DHA monomer. In D₂O, the keto-monomer protons appear around 4.41 ppm and the hydrate-monomer protons at ~3.57 ppm. [3]The dimer signals will appear as a more complex set of peaks, typically upfield from the monomer signals.

-

Integrate the area of a well-resolved monomer signal and a well-resolved dimer signal in each spectrum.

-

Calculate the molar percentage of the monomer at each time point: % Monomer = (Integral_Monomer / (Integral_Monomer + Integral_Dimer)) * 100.

-

Plot the % Monomer versus time. Fit the resulting curve to a first-order kinetic model to extract the rate constant (k₋₁) for dimer dissociation.

-

Caption: Workflow for NMR-based kinetic analysis of DHA dimer dissociation.

Protocol: Quantification of Monomer and Dimer by HPLC

High-Performance Liquid Chromatography (HPLC) is the method of choice for accurate quantification of the relative amounts of DHA monomer and dimer in a sample at equilibrium. An amine-based column is effective for separating these highly polar species.

Methodology:

-

Instrumentation and Conditions:

-

Standard and Sample Preparation:

-

Stock Standards: Prepare individual stock standards of purified DHA monomer (if available) and dimer in the mobile phase.

-

Calibration Curve: Create a series of calibration standards by diluting the stock solutions to cover the expected concentration range of the samples.

-

Sample Preparation: Dissolve the DHA-containing sample in the mobile phase to a known concentration. Allow the sample to equilibrate for at least 24 hours at a controlled temperature before analysis to ensure the monomer-dimer equilibrium has been reached.

-

-

Analysis:

-

Inject the calibration standards to generate a calibration curve (Peak Area vs. Concentration) for both the monomer and the dimer.

-

Inject the prepared sample.

-

Identify the peaks based on the retention times of the standards (typically, the monomer will have a different retention time than the dimer).

-

Quantify the concentration of the monomer and dimer in the sample by interpolating their peak areas from the respective calibration curves.

-

Implications for Formulation and Drug Development

The dynamic equilibrium between the DHA monomer and dimer has profound implications for scientists working with this molecule:

-

Bioavailability and Efficacy: Since the monomer is the active form, formulations must be designed to promote dimer dissociation upon application or during storage. Factors like pH, water content, and the presence of certain excipients can be modulated to shift the equilibrium towards the monomer, thereby enhancing product efficacy.

-

Stability and Shelf-Life: In solid formulations or non-aqueous systems, preserving the dimer form can enhance stability and prevent degradation or unwanted side reactions. [1]Understanding the kinetics of reversion to the dimer is crucial for predicting the shelf-life of monomer-enriched preparations.

-

Analytical Accuracy: When quantifying DHA, it is critical to recognize that a single measurement represents a snapshot of a dynamic equilibrium. Protocols must either quench the equilibrium or use methods like HPLC that can separate the species. For activity assays, pre-incubation of DHA solutions is necessary to ensure a consistent and known starting concentration of the active monomer. [3]

Conclusion

The dimerization of 1,3-dihydroxyacetone is a fundamental chemical behavior that governs its stability, reactivity, and biological activity. The interconversion between the stable, commercially available dimer and the active monomer is a reversible process governed by well-understood principles of hemiacetal chemistry, with rates that are highly sensitive to catalysis by acid, base, and solvent. For researchers and developers, a thorough understanding of these mechanistic pathways is not merely academic; it is a practical necessity for designing robust experiments, formulating stable and effective products, and ensuring analytical accuracy. By employing rigorous analytical techniques such as time-resolved NMR and quantitative HPLC, scientists can precisely characterize and control the monomer-dimer equilibrium, thereby harnessing the full potential of this versatile molecule.

References

-

Owens, A. (2016). The kinetics of the dissociation of dihydroxyacetone dimer in aprotic media (Thesis, Master of Science (MSc)). University of Waikato, Hamilton, New Zealand. [Link]

-

Dias, P. M., et al. (2015). Expeditious Syntheses to Pharmochemicals 1,3-Dihydroxyacetone, 1,3-Dichloro-, 1,3-Dibromo- and 1,3-Diiodoacetone from Glycerol 1,3-Dichlorohydrin Using Homogenous and Heterogenous Medium. SciELO. [Link]

-

Peres, C., et al. (2022). Solution Chemistry of Dihydroxyacetone and Synthesis of Monomeric Dihydroxyacetone. Chemical Research in Toxicology. [Link]

-

Zhang, Y., et al. (2021). Synthesis of 1,3-dihydroxyacetone via heterogeneous base-free formaldehyde condensation. New Journal of Chemistry. [Link]

-

Ricapito, N. G., et al. (2016). Synthetic Biomaterials from Metabolically Derived Synthons. ResearchGate. [Link]

-

Moreno, K. X., et al. (2018). Kinetic Analysis of Hepatic Metabolism Using Hyperpolarized Dihydroxyacetone. ACS Chemical Biology. [Link]

-

Chen, J., et al. (2008). HPLC methods for determination of dihydroxyacetone and glycerol in fermentation broth... Journal of Chromatographic Science. [Link]

-

Mai, N., et al. (2022). Monitoring of the Biotechnological Production of Dihydroxyacetone Using a Low-Field 1H NMR Spectrometer. Chemie Ingenieur Technik. [Link]

Sources

- 1. researchcommons.waikato.ac.nz [researchcommons.waikato.ac.nz]

- 2. Kinetic Analysis of Hepatic Metabolism Using Hyperpolarized Dihydroxyacetone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Solution Chemistry of Dihydroxyacetone and Synthesis of Monomeric Dihydroxyacetone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Equilibrium of 1,3-Dihydroxyacetone Monomer and Dimer

Foreword: Navigating the Complexities of a Simple Triose

To the dedicated researcher, the seasoned scientist, and the innovative drug development professional, this guide offers a comprehensive exploration of the dynamic equilibrium between the monomeric and dimeric forms of 1,3-dihydroxyacetone (DHA). While seemingly a simple three-carbon sugar, DHA's solution chemistry is nuanced, with significant implications for its reactivity, stability, and biological activity.[1][2] In fields ranging from metabolic research to pharmaceutical formulation, a thorough understanding of this equilibrium is not merely academic—it is a prerequisite for reproducible and accurate results.[3] This document moves beyond a superficial overview to provide actionable insights and detailed methodologies, grounded in established scientific principles. We will dissect the causal factors governing this equilibrium and equip you with the knowledge to control and characterize DHA in your experimental systems.

The Chemical Landscape of Dihydroxyacetone in Solution

1,3-Dihydroxyacetone (C₃H₆O₃) is the simplest of all ketoses and, in its solid state, exists predominantly as a stable cyclic dimer (2,5-bis(hydroxymethyl)-1,4-dioxane-2,5-diol). However, upon dissolution, particularly in aqueous media, the dimer readily dissociates to establish a dynamic equilibrium with its monomeric form.[4] This equilibrium is further complicated by the hydration of the monomer's ketone group to form a gem-diol.[1]

The interplay between these species—dimer, ketone monomer, and hydrated monomer—is critical, as the reactivity of DHA is primarily attributed to the monomeric ketone.[3] For instance, in its well-known application in sunless tanning products, it is the monomeric form that participates in the Maillard reaction with amino acids in the stratum corneum to produce melanoidins, the brown chromophores that impart a tan-like appearance.[1] Similarly, in metabolic studies, the monomer is the species that enters cellular pathways.[3]

Caption: The dynamic equilibrium of 1,3-dihydroxyacetone in aqueous solution.

Thermodynamics and Kinetics of the Monomer-Dimer Equilibrium

The position and rate of the DHA monomer-dimer equilibrium are governed by fundamental thermodynamic and kinetic principles. While specific thermodynamic parameters like the enthalpy (ΔH) and entropy (ΔS) of dimerization for DHA are not extensively reported in readily available literature, the general principles of association equilibria apply. The dimerization is typically an enthalpically driven process, favored by the formation of stable intermolecular bonds, while the dissociation is entropically favored due to the increase in the number of molecules in the system.

Kinetic studies, particularly in aprotic solvents, have been conducted to determine the rate constants for the dissociation of the DHA dimer.[5] These studies are crucial for understanding how quickly the active monomeric form becomes available in different solvent systems. The rate of dissociation is significantly influenced by factors such as the solvent, pH, and temperature.[1] For instance, the conversion to the monomer is substantially faster in water than in dimethyl sulfoxide (DMSO).[1] In aqueous solutions at room temperature, the equilibrium favoring the monomeric species can take hours to be established.[3]